Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate is an organic compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate typically involves the reaction of 3-bromo-6-chloropyridine with tert-butyl carbamate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and substituted amines.
Oxidation and Reduction Reactions: Products include oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Scientific Research Applications
Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate: Similar structure but lacks the bromine atom.
Tert-butyl N-[(3-bromo-6-methylpyridin-2-yl)methyl]carbamate: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-8-7(12)4-5-9(13)15-8/h4-5H,6H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBMRVGQRYSKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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